OMEGA-GRAMMOTOXIN SIA
CAS No.: 152617-90-8
Cat. No.: VC0118002
Molecular Formula: C177H268N52O50S6
Molecular Weight: 4116.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152617-90-8 |
|---|---|
| Molecular Formula | C177H268N52O50S6 |
| Molecular Weight | 4116.73 |
Introduction
Chemical Structure and Properties
OMEGA-GRAMMOTOXIN SIA is a 36-residue peptide with a complex molecular structure. Its amino acid sequence has been determined as:
Asp-Cys-Val-Arg-Phe-Trp-Gly-Lys-Cys-Ser-Gln-Thr-Ser-Asp-Cys-Cys-Pro-His-Leu-Ala-Cys-Lys-Ser-Lys-Trp-Pro-Arg-Asn-Ile-Cys-Val-Trp-Asp-Gly-Ser-Val
The key chemical and physical properties of OMEGA-GRAMMOTOXIN SIA are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇₇H₂₆₈N₅₂O₅₀S₆ |
| Molecular Weight | 4116.73 Da |
| CAS Number | 152617-90-8 |
| Storage Temperature | -20°C |
| Solubility | Soluble in aqueous buffers |
| Safety Classification | WGK Germany: 3 (high hazard to waters) |
The toxin contains multiple disulfide bonds that contribute to its stable tertiary structure and biological activity . OMEGA-GRAMMOTOXIN SIA can be purified from Grammostola rosea venom using reverse phase high-performance liquid chromatography (HPLC) .
Source and Isolation
OMEGA-GRAMMOTOXIN SIA is naturally produced in the venom glands of the Chilean rose tarantula (Grammostola rosea) . This species is a relatively common tarantula native to Chile and neighboring countries in South America. The venom of this spider contains a complex mixture of peptide toxins, of which OMEGA-GRAMMOTOXIN SIA is one component.
The isolation of OMEGA-GRAMMOTOXIN SIA from spider venom involves several purification steps. Initially, the crude venom is collected from the spider, typically through electrical stimulation of the venom glands. This crude extract then undergoes multiple rounds of chromatographic separation, primarily utilizing reverse-phase HPLC techniques . The purification process separates the various components of the venom based on their physical and chemical properties, allowing researchers to isolate OMEGA-GRAMMOTOXIN SIA in a purified form suitable for experimental applications.
Molecular Targets and Mechanisms of Action
Effects on Sodium Channels
More recent research has revealed that OMEGA-GRAMMOTOXIN SIA also potently inhibits voltage-gated sodium (NaV) channel currents . A comprehensive study published in 2024 demonstrated that OMEGA-GRAMMOTOXIN SIA can inhibit multiple sodium channel subtypes (NaV1.1–NaV1.8), with NaV1.6 being the most susceptible . When exposed to 1 μM of the toxin, approximately 80% of NaV1.6 current was inhibited in Xenopus oocyte expression systems .
Molecular docking studies combined with targeted mutations have identified that OMEGA-GRAMMOTOXIN SIA achieves sodium channel current inhibition through interaction with specific regions within the voltage-sensing domains (VSDs) of the channel . Specifically, the toxin binds to:
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Voltage sensor domain IV (VSDIV) - the higher affinity binding site
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Voltage sensor domain II (VSDII) - a secondary binding site that enhances efficacy
The interaction with these domains affects the voltage-dependent gating properties of the channel, thereby reducing sodium conductance. The biphasic nature of the inhibition (with VSDIV being the primary target and VSDII a secondary site) contributes to the toxin's potent effects on sodium channel function .
Effects on Potassium Channels
This multi-target activity across different ion channel families is notable and suggests that OMEGA-GRAMMOTOXIN SIA recognizes conserved structural modules in the voltage-sensing domains of various voltage-gated ion channels . This property positions it as a comprehensive ion channel gating modifier with broad pharmacological effects.
Research Applications and Significance
The unique pharmacological profile of OMEGA-GRAMMOTOXIN SIA makes it a valuable research tool for investigating neuronal function and ion channel properties. Several key applications include:
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Investigation of calcium channel subtypes: The selective inhibition of P-, Q-, and N-type calcium channels by OMEGA-GRAMMOTOXIN SIA allows researchers to distinguish between different calcium channel populations in neurons .
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Study of neurotransmitter release: OMEGA-GRAMMOTOXIN SIA has been used to investigate the role of specific calcium channels in neurotransmitter release. Research has shown that the toxin can prevent depolarization-induced calcium influx into brain synaptosomes and inhibit the release of neurotransmitters such as glutamate, norepinephrine, aspartate, and serotonin .
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Probing voltage-sensor function: The interactions between OMEGA-GRAMMOTOXIN SIA and voltage-sensing domains of various ion channels provide insights into the structural and functional characteristics of these critical channel components .
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Tool for sodium channel research: The recent discovery of its effects on sodium channels, particularly NaV1.6, opens new avenues for investigating the gating mechanisms and physiological roles of these channels .
The advantages of OMEGA-GRAMMOTOXIN SIA as an experimental tool include its rapid onset of action, relative insensitivity to divalent cation concentrations, and substantial reversibility . These properties make it particularly useful for acute experimental manipulations where reversible inhibition of channel function is desired.
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